7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole
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Overview
Description
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a bromine atom at the 7th position, along with ethyl and methyl groups at the 3rd position, making it a unique derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be tailored to introduce the bromine, ethyl, and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like bromination, alkylation, and cyclization, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)indole: Another brominated indole derivative with different substitution patterns.
7-bromo-1H-indole: Lacks the ethyl and methyl groups at the 3rd position.
Uniqueness
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at the 3rd position, along with a bromine atom at the 7th position, distinguishes it from other indole derivatives.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-3-ethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
LWAWDEBWDWEEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2Br)C |
Origin of Product |
United States |
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